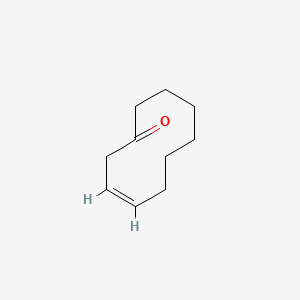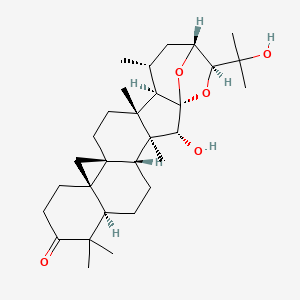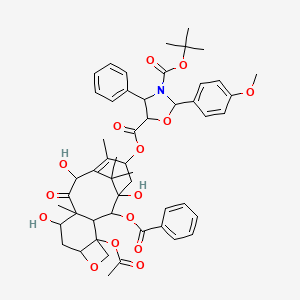
Filicenol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Filicenol B is a triterpenoid compound that can be isolated from the whole plant of Adiantum lunulatum . It is a powder in physical form and has been found to have antibacterial activity .
Synthesis Analysis
The structure of Filicenol B was assumed to be filic-3-en-25-ol (VIII) based on physical methods, and the reactions, affording the compounds (X), (IV), (XI), (XII) and (XIII), were carried out . More detailed information about the synthesis of Filicenol B might be found in specialized chemical literature or databases.Molecular Structure Analysis
The molecular formula of Filicenol B is C30H50O . The molecular weight is 426.72 g/mol . For a detailed structural analysis, specialized tools like NMR or X-ray crystallography would be needed.Physical And Chemical Properties Analysis
Filicenol B is a powder in physical form . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, solubility in different solvents, etc., would require experimental determination.科学的研究の応用
Filicenol B was isolated from the leaves of Adiantum monochlamys, along with other triterpenoids. The structure of Filicenol B was elucidated based on spectral data and chemical correlations with known compounds (Shiojima, Arai, Kasama, & Ageta, 1993).
A study on Adiantum cuneatum demonstrated the antinociceptive effect of filicene, a triterpene isolated from the plant's leaves. Filicene showed dose-related inhibition of pain in various mouse models. The study suggests that the mechanisms of its action may involve interaction with cholinergic, dopaminergic, glutamatergic, GABAergic, and tachykinergic systems (Souza, Pereira, Ardenghi, Mora, Bresciani, Yunes, Monache, & Cechinel-Filho, 2009).
Another study isolated a new triterpenoid, 22,29xi-epoxy-30-norhopane-13beta-ol, along with Filicenol B and other compounds from Adiantum lunulatum. The antibacterial activity of these compounds was evaluated, suggesting potential medicinal applications (Reddy, Ravikanth, Rao, Diwan, & Venkateswarlu, 2001).
特性
IUPAC Name |
[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOJJIXVZRNCE-PVJFAIIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
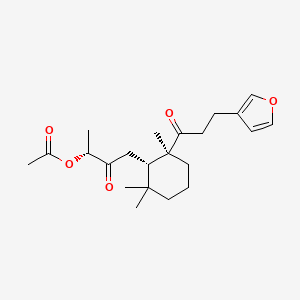
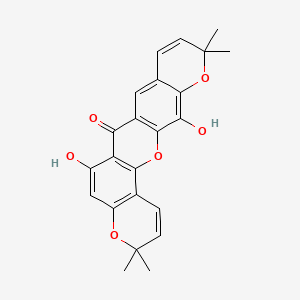
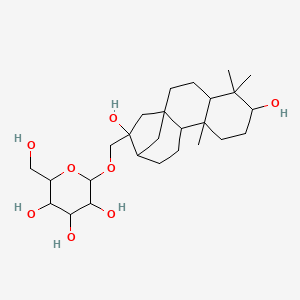
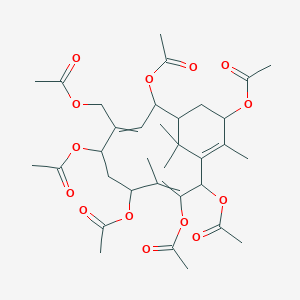
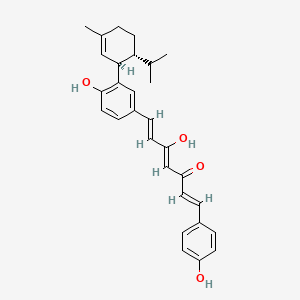
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
